molecular formula C8H11N3O2 B1390665 n-Methoxy-n,5-dimethylpyrazine-2-carboxamide CAS No. 317335-27-6

n-Methoxy-n,5-dimethylpyrazine-2-carboxamide

Cat. No.: B1390665
CAS No.: 317335-27-6
M. Wt: 181.19 g/mol
InChI Key: AIMBLZOIDRTDIS-UHFFFAOYSA-N
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Description

N-Methoxy-n,5-dimethylpyrazine-2-carboxamide, also known as MDPC, is a psychoactive drug belonging to the pyrazine chemical class. It has a molecular formula of C8H11N3O2 and a molecular weight of 181.19 g/mol .


Synthesis Analysis

The synthesis of this compound involves the use of 5-methylpyrazine-2-carboxylic acid, N,O-dimethyl hydroxylamine hydrochloride, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and 1-hydroxybenzotriazole in N,N-dimethylformamide at room temperature . The reaction mixture is stirred for 63 hours, after which it is partitioned between water and ethyl acetate. The organic layer is dried over sodium sulfate anhydrate, filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by silica gel column chromatography to yield this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 181.19 g/mol and a molecular formula of C8H11N3O2 . Other specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis in Medicinal Chemistry : It's used in the synthesis of new chemical compounds with potential therapeutic applications. For instance, Hassan et al. (2014) discuss the synthesis of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are relevant in medicinal chemistry (Hassan, Hafez, & Osman, 2014).

  • Chemical Analysis and Characterization : This compound is also used in chemical analysis. Simpson et al. (2004) identified 2-methoxy-3,5-dimethylpyrazine as a potent musty compound in wine corks, showing its role in analytical chemistry (Simpson, Capone, & Sefton, 2004).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Some derivatives show antimicrobial properties. Servusová et al. (2012) synthesized a series of amides and evaluated them for antimicrobial activities, demonstrating its relevance in developing new antimicrobial agents (Servusová, Eibinová, & Doležal, 2012).

  • Cytotoxicity and Potential Anticancer Applications : There's ongoing research into its potential as an anticancer agent. For instance, Rewcastle et al. (1986) examined derivatives for antileukemic activity, suggesting its use in cancer research (Rewcastle, Atwell, & Chambers, 1986).

Miscellaneous Applications

  • Material Science : It's also investigated for applications in material science, such as corrosion inhibition in metals. Erami et al. (2019) explored the use of carboxamide derivatives, including pyrazine-2-carboxamide, for protecting mild steel in acidic solutions (Erami, Amirnasr, & Meghdadi, 2019).

Properties

IUPAC Name

N-methoxy-N,5-dimethylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-6-4-10-7(5-9-6)8(12)11(2)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMBLZOIDRTDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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